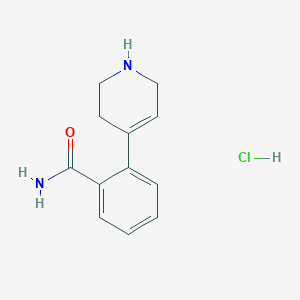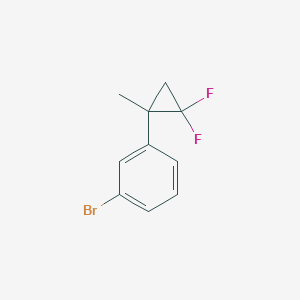![molecular formula C17H13NO3S B2385812 (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 262844-52-0](/img/structure/B2385812.png)
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione” is a chemical compound that contains a thiazolidine-2,4-dione core, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a benzylidene group, which is a type of alkene derivative of benzene .
Synthesis Analysis
The synthesis of such compounds often involves the use of benzylidene acetals, which are commonly used in organic synthesis . A hydroxyl group-directed, highly regio- and stereoselective transposition of allylic alcohols based on rhenium catalysis is suitable for a direct isomerization of acetals into the thermodynamically preferred isomer .Chemical Reactions Analysis
Benzylidene acetals, which are part of the compound, are known to undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles, and they can undergo reduction and oxidation reactions . They can also undergo a regioselective reductive ring opening in carbohydrate derivatives using triethylsilane and molecular iodine .科学的研究の応用
Synthesis and Characterization
The synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives, including the compound , involves Knoevenagel condensation reactions and has been explored for enhancing yields and reducing manufacturing costs. These efforts aim at improving the synthesis routes for better efficiency and application in medicinal chemistry (Nori et al., 2014), (Somayajulu et al., 2021).
Antihyperglycemic Studies
Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antihyperglycemic activity, demonstrating potential as insulin sensitizers. This research includes the design and synthesis of benzimidazole-thiazolidinedione hybrids showing significant antidiabetic action in vivo, attributed to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Anticancer and Antiproliferative Activities
Several studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their anticancer and antiproliferative activities against various human cancer cell lines. These compounds have shown potential due to their ability to induce apoptosis and inhibit cell proliferation, making them valuable for cancer research and potential therapeutic applications (Chandrappa et al., 2008), (Rodrigues et al., 2018).
Antimicrobial and Antifungal Activities
The synthesis of new 5-arylidene-thiazolidine-2,4-dione derivatives has also been linked to antimicrobial and antifungal activities. These compounds have been tested in vitro for their efficacy against bacterial and fungal strains, with some showing significant bioactivity. This research highlights the potential for these derivatives in developing new antimicrobial agents (Stana et al., 2014), (Levshin et al., 2022).
HIV-1 Reverse Transcriptase Inhibition
An in-silico study on a herbal drug containing a derivative of 5-aminomethylene thiazolidine-2,4-dione revealed potent inhibition of HIV-1 reverse transcriptase, suggesting a novel approach for AIDS treatment. The study indicated high-affinity binding interactions with critical amino acids in the catalytic site, supporting the potential use of this compound in preventing HIV-associated disorders (Seniya et al., 2015).
特性
IUPAC Name |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHMFXIRVGRJD-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)